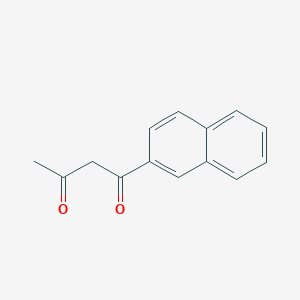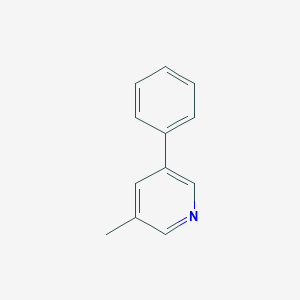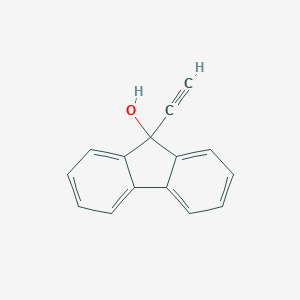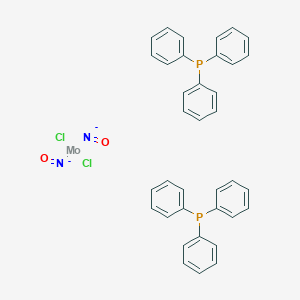
Dichlorodinitrosylbis(triphenylphosphine)molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorodinitrosylbis(triphenylphosphine)molybdenum, commonly known as Mo(NO)2Cl2(PPh3)2, is a chemical compound that has gained significant attention in the field of chemistry due to its unique properties. This compound is a coordination complex of molybdenum that is widely used in scientific research applications.
作用機序
The mechanism of action of Mo(NO)2Cl2(PPh3)2 is not fully understood. However, it is believed that the compound can act as a nitric oxide (NO) donor. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. Mo(NO)2Cl2(PPh3)2 can release NO under certain conditions, which can then bind to various proteins and enzymes, leading to changes in their activity.
生化学的および生理学的効果
Mo(NO)2Cl2(PPh3)2 has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In vivo studies have shown that the compound can reduce blood pressure by inducing vasodilation.
実験室実験の利点と制限
Mo(NO)2Cl2(PPh3)2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations. It is highly toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of Mo(NO)2Cl2(PPh3)2 in scientific research. One direction is the development of novel materials with unique properties using Mo(NO)2Cl2(PPh3)2 as a precursor. Another direction is the study of the compound's mechanism of action in more detail, particularly its role as a NO donor. Additionally, the compound could be used in the development of new drugs for the treatment of various diseases such as cancer and hypertension.
Conclusion
In conclusion, Mo(NO)2Cl2(PPh3)2 is a versatile compound that has gained significant attention in the field of chemistry due to its unique properties. It is a stable compound that can be easily synthesized and stored and has several advantages for lab experiments. However, it is highly toxic and has limited solubility in water. The compound has been extensively used in scientific research applications and has shown various biochemical and physiological effects. There are several future directions for the use of Mo(NO)2Cl2(PPh3)2 in scientific research, particularly in the development of novel materials and the study of its mechanism of action.
合成法
The synthesis of Mo(NO)2Cl2(PPh3)2 involves the reaction of MoCl5 with PPh3 in the presence of a reducing agent such as sodium dithionite. The reaction results in the formation of MoCl4(PPh3)2, which is then treated with NO gas to form Mo(NO)2Cl2(PPh3)2. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Mo(NO)2Cl2(PPh3)2 has been extensively used in scientific research applications due to its unique properties. It is a versatile compound that has been used in a variety of fields such as catalysis, biochemistry, and materials science. In catalysis, Mo(NO)2Cl2(PPh3)2 has been used as a catalyst in various reactions such as hydrogenation, isomerization, and oxidation. In biochemistry, it has been used as a tool to study the mechanism of action of enzymes. In materials science, it has been used to synthesize novel materials with unique properties.
特性
CAS番号 |
14730-11-1 |
|---|---|
製品名 |
Dichlorodinitrosylbis(triphenylphosphine)molybdenum |
分子式 |
C36H30Cl2MoN2O2P2-2 |
分子量 |
751.429122 |
IUPAC名 |
dichloromolybdenum;nitroxyl anion;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2ClH.Mo.2NO/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;2*1-2/h2*1-15H;2*1H;;;/q;;;;+2;2*-1/p-2 |
InChIキー |
MWZYXEBAPYNOBP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O.Cl[Mo]Cl |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O.Cl[Mo]Cl |
同義語 |
dichlorodinitrosylbis(triphenylphosphine)molybdenum |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



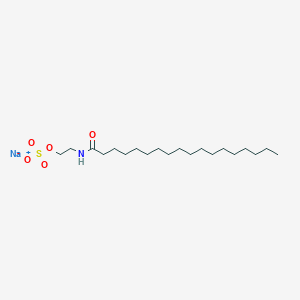
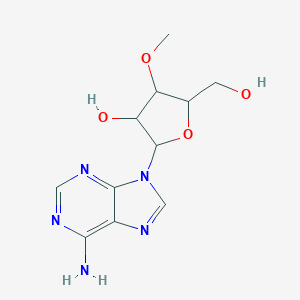
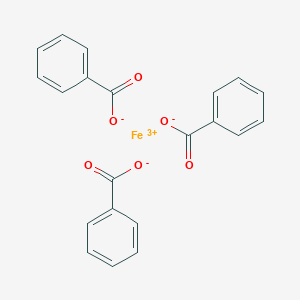
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
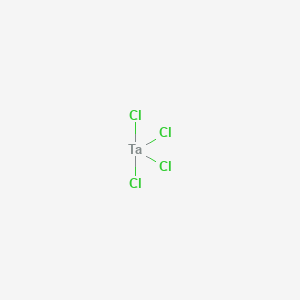
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
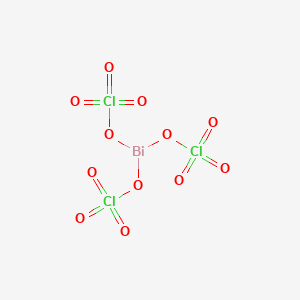
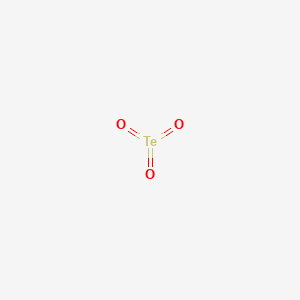
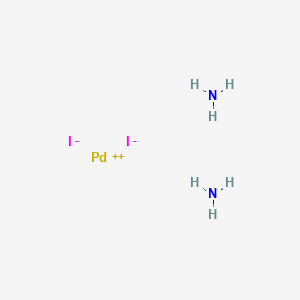
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
